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molecular formula C11H14N2O4 B8499658 N-(3-Hydroxy-propyl)-2-(4-nitro-phenyl)-acetamide

N-(3-Hydroxy-propyl)-2-(4-nitro-phenyl)-acetamide

Cat. No. B8499658
M. Wt: 238.24 g/mol
InChI Key: IDUXBJMPVHMROF-UHFFFAOYSA-N
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Patent
US08674100B2

Procedure details

A slurry of N-(3-hydroxy-propyl)-2-(4-nitro-phenyl)-acetamide (as prepared in the previous step, 183 mg, 0.768 mmol) and 5% Pd—C (130 mg) in EtOH-EtOAc (5 mL, 4:1 v/v) was stirred under 1 atm H2 for 2 h. The reaction was filtered and concentrated to afford 152 mg (95%) of the title compound. 1H-NMR (DMSO-d6; 400 MHz): δ 7.78 (br s, 1H), 6.88 (d, 2H, J=8.3 Hz), 6.47 (d, 2H, J=8.3 Hz), 4.88 (br s, 2H), 4.39 (t, 1H, J=5.2 Hz), 3.43-3.34 (m, 2H), 3.16 (s, 2H), 3.08-3.03 (m, 2H), 1.55-1.48 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EtOH EtOAc
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
130 mg
Type
catalyst
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][NH:5][C:6](=[O:17])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=1>CCO.CCOC(C)=O.[Pd]>[NH2:14][C:11]1[CH:10]=[CH:9][C:8]([CH2:7][C:6]([NH:5][CH2:4][CH2:3][CH2:2][OH:1])=[O:17])=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCNC(CC1=CC=C(C=C1)[N+](=O)[O-])=O
Name
EtOH EtOAc
Quantity
5 mL
Type
solvent
Smiles
CCO.CCOC(=O)C
Name
Quantity
130 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under 1 atm H2 for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)CC(=O)NCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 152 mg
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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